molecular formula C11H12ClF3N2 B15112918 3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine

3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine

Cat. No.: B15112918
M. Wt: 264.67 g/mol
InChI Key: NKYUGJFVPHQEGR-UHFFFAOYSA-N
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Description

3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a chemical compound that features a pyridine ring substituted with a chloro group at the 3-position and a piperidine ring bearing a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Essential for Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with diverse functional groups.

Scientific Research Applications

3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets, such as opioid receptors. The compound may exert its effects by binding to these receptors and modulating their activity, leading to analgesic effects . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, trifluoromethyl group, and piperidine ring makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12ClF3N2

Molecular Weight

264.67 g/mol

IUPAC Name

3-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine

InChI

InChI=1S/C11H12ClF3N2/c12-9-7-16-4-1-10(9)17-5-2-8(3-6-17)11(13,14)15/h1,4,7-8H,2-3,5-6H2

InChI Key

NKYUGJFVPHQEGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=C(C=NC=C2)Cl

Origin of Product

United States

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